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2-(5-aminopyrazin-2-yl)phenol

Cat. No.: B6162165
CAS No.: 573988-47-3
M. Wt: 187.2
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Description

Contextualization of Pyrazine (B50134) and Phenol (B47542) Hybrid Scaffolds in Modern Chemical Research

Pyrazine and phenol derivatives are cornerstones in the development of new chemical entities with wide-ranging applications. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key component in numerous biologically active compounds and functional materials. mdpi.com Its electron-deficient nature and ability to participate in hydrogen bonding and metal coordination make it a valuable building block in medicinal chemistry. mdpi.com Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.com

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are renowned for their antioxidant properties and are prevalent in natural products. mdpi.com The hydroxyl group can act as a hydrogen bond donor and can be readily modified, providing a versatile handle for synthetic transformations. researchgate.net The combination of pyrazine and phenol moieties into a single molecular framework can lead to synergistic effects, where the resulting hybrid molecule exhibits enhanced or entirely new properties not present in the individual components. Research into such hybrid scaffolds is a vibrant area, with studies often focusing on their potential as therapeutic agents, molecular sensors, and organic electronic materials.

Rationale for In-depth Academic Investigation of 2-(5-aminopyrazin-2-yl)phenol

The specific substitution pattern of this compound, featuring an amino group at the 5-position of the pyrazine ring and a direct bond to the phenol at the 2-position, presents a compelling case for detailed academic study. The amino group, a strong electron-donating group, significantly modulates the electronic properties of the pyrazine ring, influencing its reactivity and potential biological interactions. The juxtaposition of the acidic phenolic hydroxyl group and the basic amino and pyrazine nitrogen atoms within the same molecule suggests a potential for intramolecular hydrogen bonding and zwitterion formation, which would have profound effects on its conformation and physicochemical properties.

Furthermore, the presence of multiple coordination sites—the two pyrazine nitrogens, the amino nitrogen, and the phenolic oxygen—makes this compound an attractive ligand for the development of novel metal complexes. Such complexes could find applications in catalysis, materials science, or as metallodrugs. The investigation into this compound is driven by the quest to understand the fundamental structure-property relationships in this class of molecules and to unlock their potential for practical applications.

Overview of Key Research Areas Pertaining to the Compound’s Structure and Reactivity

The academic investigation of this compound would logically encompass several key research areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound is a primary research objective. While specific synthesis for this exact compound is not widely documented in the provided search results, related syntheses of aminopyrazoles and functionalized pyrazines suggest that its preparation could involve cross-coupling reactions or the construction of the pyrazine ring from appropriate precursors. nih.govnih.gov Comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be crucial to confirm its structure.

Structural Analysis: X-ray crystallography would provide definitive insights into the solid-state structure of this compound, revealing bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and crystal packing. For a related compound, 2-{[(pyrazin-2-yl)amino]methyl}phenol, crystallographic studies have shown that the two aromatic rings are nearly perpendicular to each other. nih.govresearchgate.net Similar detailed structural information for this compound would be invaluable.

Physicochemical Properties: Research would focus on determining key physicochemical parameters such as its pKa values, solubility, and electrochemical behavior. The interplay of the acidic phenol and basic amino and pyrazine groups is expected to result in interesting pH-dependent properties.

Reactivity Studies: Investigating the reactivity of the various functional groups in this compound would be a significant research avenue. This could include electrophilic substitution on the phenol ring, reactions of the amino group, and coordination chemistry with various metal ions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods would be employed to model the electronic structure, conformational preferences, and spectroscopic properties of the molecule, providing a deeper understanding of the experimental findings.

While direct and extensive research on this compound is not prominently available in the public domain, the foundational knowledge of its constituent pyrazine and phenol scaffolds strongly supports the rationale for its in-depth academic investigation. The potential for novel discoveries in the fields of medicinal chemistry, materials science, and coordination chemistry makes this compound a compelling target for future research endeavors.

Properties

CAS No.

573988-47-3

Molecular Formula

C10H9N3O

Molecular Weight

187.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 5 Aminopyrazin 2 Yl Phenol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by transforming the target molecule into simpler precursor structures. wikipedia.orgias.ac.inicj-e.org For 2-(5-aminopyrazin-2-yl)phenol, the most logical and strategic disconnection occurs at the C-C bond connecting the pyrazine (B50134) and phenol (B47542) rings. This disconnection simplifies the target molecule into two key synthons: a nucleophilic or electrophilic 5-aminopyrazine derivative and a correspondingly reactive phenol derivative.

This primary disconnection suggests that the most convergent synthetic routes will involve a cross-coupling reaction. The synthetic equivalents for these synthons would typically be a halogenated aminopyrazine and a metallated phenol, or vice versa.

Disconnection 1 (C-C Bond):

Path A: 5-Amino-2-halopyrazine (electrophile) + 2-Hydroxyphenylboronic acid or its derivative (nucleophile). This pathway points towards a Suzuki-Miyaura coupling reaction.

Path B: 2-(5-Aminopyrazin-2-yl)boronic acid or its derivative (nucleophile) + 2-Halophenol (electrophile).

A secondary set of disconnections can be considered within the pyrazine ring itself. This approach involves constructing the substituted pyrazine ring from acyclic precursors.

Disconnection 2 (Pyrazine Ring):

This involves breaking the N=C and C-C bonds of the pyrazine ring, leading back to precursors such as a 1,2-dicarbonyl compound and a 1,2-diamine. For this specific target, this would require a more complex, multi-step linear synthesis to build the substituted pyrazine first before coupling it to the phenol moiety.

Given the efficiency and modularity of cross-coupling reactions, the strategy revolving around Disconnection 1 is generally preferred for molecules of this type.

Multicomponent Reaction Approaches to the Core Scaffold

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient pathway to complex heterocyclic structures. beilstein-journals.orgmdpi.comnih.gov

Pyrazine Ring Formation Strategies

The synthesis of the pyrazine core is a critical step. While a direct multicomponent synthesis of the final target molecule is complex, MCRs can be employed to efficiently generate key pyrazine intermediates. The classical and most common method for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govslideshare.net

Modern variations include dehydrogenative coupling routes. For instance, symmetrical 2,5-dialkyl-substituted pyrazines can be synthesized through the dehydrogenative self-coupling of 2-aminoalcohols, catalyzed by earth-abundant metals like manganese. nih.gov To generate the required 5-amino-2-halopyrazine intermediate for subsequent cross-coupling, a strategic synthesis could involve:

Condensation: Reaction of an appropriate α-dicarbonyl compound with diaminomaleonitrile or a similar 1,2-diamino precursor.

Functional Group Interconversion: Subsequent chemical modifications to install the desired amino and halogen functionalities at the correct positions.

Another approach involves the reaction of α-halo ketones with diamines or the dehydrogenation of piperazine derivatives. nih.gov

Phenol Moiety Introduction

The phenol component required for the cross-coupling reaction is typically a functionalized precursor like 2-hydroxyphenylboronic acid or a protected version, such as 2-methoxyphenylboronic acid. The synthesis of these precursors is well-established.

Recent advances have also demonstrated novel methods for creating functionalized aminophenols. For example, a dehydrogenative synthesis of N-functionalized 2-aminophenols can be achieved from cyclohexanones and amines using TEMPO as an oxidant. nih.gov While not directly forming the target molecule, such methods highlight modern approaches to constructing complex phenol derivatives that could be adapted to generate the necessary coupling partners. The hydroxyl group of the phenol often requires protection (e.g., as a methyl or benzyl ether) during the subsequent cross-coupling step to prevent interference with the catalyst or reaction conditions. This protecting group is then removed in a final deprotection step to yield the target phenol.

Cross-Coupling Reaction Pathways to the Biphenyl-like Linkage

The formation of the C-C bond between the pyrazine and phenol rings is the cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used tools for this transformation. nih.gov

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is one of the most versatile methods for forming C-C bonds between aromatic rings. mdpi.com It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. mdpi.com

For the synthesis of this compound, the reaction would typically couple 5-amino-2-halopyrazine with a derivative of 2-hydroxyphenylboronic acid. The use of a protected phenol, such as 2-methoxyphenylboronic acid, is common to avoid potential side reactions with the free hydroxyl group.

Proposed Synthetic Route via Suzuki-Miyaura Coupling:

Coupling: 5-amino-2-bromopyrazine is reacted with 2-methoxyphenylboronic acid.

Deprotection: The resulting 2-(5-aminopyrazin-2-yl)anisole is treated with a demethylating agent like boron tribromide (BBr₃) to yield the final product.

The conditions for Suzuki-Miyaura couplings on pyrazine systems are well-documented. mdpi.comnih.gov A typical protocol is detailed in the table below.

ParameterTypical Reagents/Conditions
Organohalide 5-Amino-2-bromopyrazine
Organoboron Reagent 2-Methoxyphenylboronic acid
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand
Base Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent 1,4-Dioxane, Toluene, DME, often with water
Temperature 80-120 °C

The choice of catalyst, base, and solvent can significantly impact the reaction yield and may require optimization. Electron-donating groups on the boronic acid partner generally lead to good yields. mdpi.com

Other Cross-Coupling Variants

While the Suzuki-Miyaura reaction is highly effective, other cross-coupling methods can also be employed to construct the C-C biaryl linkage. These variants differ primarily in the organometallic nucleophile used.

Stille Coupling: This reaction uses an organotin reagent (e.g., 2-methoxy-1-(tributylstannyl)benzene) in place of the boronic acid. Stille couplings are often tolerant of a wide range of functional groups but are less favored due to the toxicity of the tin byproducts.

Negishi Coupling: This method utilizes an organozinc reagent, which is typically more reactive than organoboron or organotin compounds. This increased reactivity allows for reactions to proceed under milder conditions, but the organozinc reagents themselves are sensitive to moisture and air.

Hiyama Coupling: Involving an organosilicon reagent, this coupling requires an activating agent, usually a fluoride source like TBAF, to proceed. It is considered a greener alternative to Stille coupling.

Each of these methods provides a viable, albeit different, pathway to the target molecule, with the choice often depending on substrate availability, functional group tolerance, and environmental or safety considerations.

Directed Functionalization and Derivatization from Simpler Precursors

The construction of this compound can be envisioned through a retrosynthetic analysis that disconnects the molecule at the pyrazinyl-phenyl C-C bond. This leads to two main precursor fragments: a functionalized pyrazine and a functionalized phenol. The most logical forward synthesis involves a Suzuki-Miyaura cross-coupling reaction. Two plausible routes are outlined below, differing in the nature of the amino group precursor on the pyrazine ring.

Route 1: Synthesis via a Protected Aminopyrazine Precursor

This route utilizes a pre-existing amino group on the pyrazine ring, which is protected during the cross-coupling reaction to prevent side reactions.

Preparation of 2-Amino-5-bromopyrazine: The synthesis begins with the commercially available 2-aminopyrazine (B29847). Bromination of 2-aminopyrazine can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane to yield 2-amino-5-bromopyrazine.

Protection of the Amino Group: The amino group of 2-amino-5-bromopyrazine is nucleophilic and can interfere with the catalytic cycle of the Suzuki coupling. Therefore, it is prudent to protect it with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under the basic conditions of the Suzuki reaction and its straightforward removal under acidic conditions. chemimpex.comjk-sci.comrsc.orgorganic-chemistry.org The protection can be accomplished by reacting 2-amino-5-bromopyrazine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine or in a solvent like tetrahydrofuran (THF). google.comgoogle.com

Preparation of the Phenolic Coupling Partner: For the phenolic component, (2-methoxyphenyl)boronic acid is a commercially available and suitable coupling partner. The methoxy group serves as a protected form of the phenol, which can be deprotected in a later step.

Route 2: Synthesis via a Nitropyrazine Precursor

An alternative strategy involves introducing the amino group at a later stage via the reduction of a nitro group. This circumvents the need for a protection-deprotection sequence for the amine.

Preparation of 2-Chloro-5-nitropyrazine: This key intermediate can be synthesized from commercially available starting materials through established nitration and halogenation procedures.

Preparation of the Phenolic Coupling Partner: As in Route 1, (2-methoxyphenyl)boronic acid is the chosen coupling partner.

The selection between these two routes would depend on the relative efficiency and yields of the individual steps, as well as the commercial availability and cost of the starting materials.

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis of this compound hinges on the optimization of the key reaction steps: the Suzuki-Miyaura cross-coupling and the subsequent deprotection steps.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. For the proposed synthesis, this would involve coupling the protected tert-butyl (5-bromopyrazin-2-yl)carbamate (from Route 1) or 2-chloro-5-nitropyrazine (from Route 2) with (2-methoxyphenyl)boronic acid.

Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent system. Literature precedents for Suzuki couplings on similar heterocyclic systems provide a strong basis for selecting initial conditions. mdpi.comnih.govmdpi.comscispace.com

ParameterCommon Reagents/ConditionsRationale/Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂The choice of catalyst can significantly impact yield and reaction time. Pd(PPh₃)₄ is often effective for a wide range of substrates.
Ligand Triphenylphosphine (PPh₃), dppfFor catalysts like Pd(OAc)₂, an external phosphine ligand is required to form the active catalytic species.
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of an inorganic base is typically used to activate the boronic acid. The choice of base can influence the reaction rate and prevent side reactions.
Solvent Dioxane, Toluene, Dimethoxyethane (DME), THF (often with water)A mixture of an organic solvent and water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base.
Temperature 60-100 °CThe reaction is typically heated to ensure a reasonable reaction rate.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling Reactions

ParameterCommon Reagents/ConditionsRationale/Considerations
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂The choice of catalyst can significantly impact yield and reaction time. Pd(PPh₃)₄ is often effective for a wide range of substrates.
LigandTriphenylphosphine (PPh₃), dppfFor catalysts like Pd(OAc)₂, an external phosphine ligand is required to form the active catalytic species.
BaseK₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of an inorganic base is typically used to activate the boronic acid. The choice of base can influence the reaction rate and prevent side reactions.
SolventDioxane, Toluene, Dimethoxyethane (DME), THF (often with water)A mixture of an organic solvent and water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base.
Temperature60-100 °CThe reaction is typically heated to ensure a reasonable reaction rate.

Post-Coupling Transformations

Following the successful Suzuki coupling, the resulting intermediate must undergo further transformations to yield the final product.

For Route 1:

Boc Deprotection: The Boc group is typically removed under acidic conditions. fishersci.co.uk Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in a solvent like dioxane or methanol is generally effective. acsgcipr.org The reaction is usually rapid at room temperature.

Demethylation: The cleavage of the aryl methyl ether to unveil the phenol is a crucial final step. Boron tribromide (BBr₃) in an inert solvent like dichloromethane is a highly effective reagent for this transformation and is known to be compatible with a variety of functional groups. orgsyn.orgresearchgate.netnih.govnih.gov The reaction is often performed at low temperatures (e.g., 0 °C to room temperature).

For Route 2:

Nitro Group Reduction: The nitro group of the coupled product, 2-(2-methoxyphenyl)-5-nitropyrazine, can be reduced to the corresponding amine. Catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard and efficient method. google.com

Demethylation: Similar to Route 1, the methoxy group can be cleaved using BBr₃ to afford the final product.

Isolation and Purification Procedures

At each stage of the synthesis, standard laboratory techniques would be employed for the isolation and purification of the products. These include:

Work-up: Aqueous work-up procedures to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent and water or an acidic/basic aqueous solution.

Extraction: Liquid-liquid extraction to isolate the product from the aqueous phase into an organic solvent.

Drying: Drying the organic extracts over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

Concentration: Removal of the solvent under reduced pressure using a rotary evaporator.

Purification: Purification of the crude product, most commonly by flash column chromatography on silica gel, using an appropriate eluent system to separate the desired compound from any unreacted starting materials or byproducts.

Stereoselective Synthesis Approaches (If applicable to chiral derivatives)

The target molecule, this compound, is achiral, meaning it does not have any stereocenters and is not chiral. Therefore, stereoselective synthesis approaches are not applicable to the preparation of this specific compound.

Should the synthesis of chiral derivatives of this compound be desired, for instance, by introducing a chiral substituent on either the pyrazine or the phenol ring, then stereoselective methods would become necessary. Such approaches could involve:

Use of Chiral Starting Materials: Employing enantiomerically pure precursors that already contain the desired stereocenter.

Asymmetric Catalysis: Utilizing chiral catalysts to introduce a new stereocenter with a high degree of stereoselectivity.

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation, followed by the removal of the auxiliary.

However, for the synthesis of the parent compound as outlined in the preceding sections, these considerations are not relevant.

Advanced Spectroscopic and Structural Elucidation of 2 5 Aminopyrazin 2 Yl Phenol and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. jeol.com By analyzing various NMR parameters, including chemical shift, coupling constants, and through-space interactions, the precise structure of a molecule can be determined.

¹H NMR spectroscopy provides information on the electronic environment and connectivity of protons within a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. conductscience.com

Table 1: ¹H NMR Data for 2-amino-5-[(2-pyridinylamino)methyl]phenol in DMSO-d₆ libretexts.org

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
OH 8.89 br s - 1H
H(6)-pyridinyl 7.94 d 4.5 1H
H(4)-pyridinyl 7.32 t 7.8 1H
NH-CH₂ 6.74 t 5.7 1H
H(6) 6.64 s - 1H
H(3), H(4) 6.48 s - 2H
H(3)-pyridinyl 6.44 d 7.8 1H
H(5)-pyridinyl 6.42 d 4.5 1H
NH₂ 4.37 br s - 2H

Note: The original data provides overlapping signals for H(3) and H(4) of the phenol (B47542) ring, assigned as a singlet. A more detailed analysis would likely show distinct multiplets.

Analysis of the Analog: The phenolic OH proton appears as a broad singlet at a downfield chemical shift (8.89 ppm), which is characteristic for phenols. libretexts.org The protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns consistent with their positions. The protons on the phenol ring are observed in the aromatic region, and the amino and methylene (B1212753) protons appear at their expected chemical shifts.

Predicted ¹H NMR Spectrum for 2-(5-aminopyrazin-2-yl)phenol: Based on the analysis of the analog and known substituent effects, the ¹H NMR spectrum of this compound can be predicted. The pyrazine (B50134) ring is more electron-withdrawing than the pyridine ring, which would generally shift the attached phenolic protons further downfield. The protons on the pyrazine ring itself are expected to appear at lower field than those on a benzene (B151609) ring due to the presence of the two nitrogen atoms.

Table 2: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
OH ~9.0 - 10.0 br s -
H-3 (Pyrazine) ~8.0 - 8.5 d ~1.5
H-6 (Pyrazine) ~8.0 - 8.5 d ~1.5
H-3' (Phenol) ~7.0 - 7.5 d ~7-8
H-6' (Phenol) ~7.0 - 7.5 d ~7-8
H-4' (Phenol) ~6.8 - 7.2 t ~7-8
H-5' (Phenol) ~6.8 - 7.2 t ~7-8

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in a molecule typically gives rise to a distinct signal, and the chemical shift is indicative of its electronic environment and hybridization state. researchgate.net

No experimental ¹³C NMR data for this compound is readily available. However, a prediction of the chemical shifts can be made by considering the base values for phenol and pyrazine and applying substituent chemical shift (SCS) effects. The hydroxyl group on the phenol ring is an electron-donating group, causing an upfield shift for the ortho and para carbons and a downfield shift for the ipso carbon. The amino group on the pyrazine ring is also electron-donating.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1' (Phenol, C-OH) 155 - 160
C-2' (Phenol, C-Pyrazine) 120 - 125
C-3' (Phenol) 115 - 120
C-4' (Phenol) 125 - 130
C-5' (Phenol) 120 - 125
C-6' (Phenol) 130 - 135
C-2 (Pyrazine, C-Phenol) 150 - 155
C-3 (Pyrazine) 135 - 140
C-5 (Pyrazine, C-NH₂) 155 - 160

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures. acs.orgnews-medical.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. news-medical.net For this compound, COSY would show correlations between adjacent protons on the phenolic ring (e.g., H-3' with H-4', H-4' with H-5', etc.) and between the two protons on the pyrazine ring (H-3 and H-6, if any long-range coupling exists). libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. bohrium.com This technique would allow for the direct assignment of each protonated carbon in the molecule by linking the assigned proton signals to their corresponding carbon signals. For example, the signal for H-3 of the pyrazine ring would show a cross-peak with the signal for C-3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. bohrium.com This is crucial for connecting different spin systems. In this case, key HMBC correlations would be observed between the phenolic protons (e.g., H-3' and H-6') and the pyrazine carbons (e.g., C-2), and vice versa, which would definitively establish the connectivity between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could show correlations between the NH₂ protons and the adjacent pyrazine proton (H-6), as well as between protons on the phenolic and pyrazine rings that are in close spatial proximity due to the rotational conformation around the C-C bond linking the rings.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule.

ESI is a soft ionization technique that is particularly well-suited for polar molecules, often producing intact protonated molecules [M+H]⁺ or other adducts. nih.gov

The API-ES MS data for the analog, 2-amino-5-[(2-pyridinylamino)methyl]phenol , showed ions at m/z 216 [M+H]⁺ and 238 [M+Na]⁺, confirming its molecular weight of 215 g/mol . libretexts.org

For This compound , with a molecular formula of C₁₀H₉N₃O, the predicted exact mass is 187.0746 g/mol . In an ESI-MS experiment, the expected protonated molecule [M+H]⁺ would have an m/z of 188.0824.

MALDI-TOF is another soft ionization technique, particularly useful for analyzing a wide range of molecules, including small organic compounds. nih.gov In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. news-medical.net For small molecules like this compound, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used. MALDI-TOF analysis would be expected to produce a strong signal for the protonated molecule [M+H]⁺ at m/z 188.0824, similar to ESI-MS.

Fragmentation Pathway Analysis: Under the higher energy conditions of tandem mass spectrometry (MS/MS), the molecular ion of this compound would be expected to fragment in a predictable manner. Common fragmentation pathways for phenolic compounds include the loss of carbon monoxide (CO, 28 Da). libretexts.org Pyrazine-containing compounds often fragment through the loss of hydrogen cyanide (HCN, 27 Da) or through ring cleavage. scilit.comoup.com

Potential fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 188.0824) could include:

Loss of CO from the phenol ring to yield an ion at m/z 160.0768.

Loss of HCN from the pyrazine ring to yield an ion at m/z 161.0769.

Cleavage of the pyrazine ring, leading to smaller fragment ions.

A detailed MS/MS study would be required to fully elucidate the specific fragmentation pathways and relative abundances of the fragment ions.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups present in a molecule. By analyzing the interaction of infrared radiation or inelastically scattered light with the molecule, a vibrational spectrum is generated, which serves as a unique molecular fingerprint. For this compound, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information to fully characterize its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Band Assignments

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the key functional groups—amino (-NH₂), hydroxyl (-OH), and the pyrazine and phenol rings—give rise to distinct and identifiable peaks.

The high-frequency region of the spectrum is dominated by stretching vibrations. The O-H stretching of the phenolic group typically appears as a broad band in the 3200-3600 cm⁻¹ range, with its breadth resulting from intermolecular hydrogen bonding in the solid state. The N-H stretching vibrations of the primary amino group are expected as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. A red shift in the N-H stretching frequency compared to calculated values often indicates a weakening of the bond, possibly due to hydrogen bonding or hyperconjugative interactions. mahendrapublications.com Aromatic C-H stretching vibrations from both the phenol and pyrazine rings are anticipated in the 3000-3100 cm⁻¹ region. researchgate.net

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. The C=N and C=C stretching vibrations of the pyrazine and phenyl rings are found between 1400 and 1650 cm⁻¹. The in-plane bending of the N-H group (scissoring) is typically observed around 1600 cm⁻¹. The C-O stretching of the phenol group appears in the 1200-1260 cm⁻¹ range, while the C-N stretching of the amino group is found around 1300 cm⁻¹. In-plane and out-of-plane bending modes for the C-H groups of both rings are also present in this region. mahendrapublications.com The pyrazine ring breathing mode is an important diagnostic peak, often found near 1000 cm⁻¹. mahendrapublications.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Analogs

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-H Stretch (Phenol)3200-3600 (broad)
N-H Asymmetric Stretch (Amino)~3500 uantwerpen.be
N-H Symmetric Stretch (Amino)~3400 uantwerpen.be
C-H Stretch (Aromatic)3000-3120 researchgate.net
C=N/C=C Stretch (Ring)1400-1650 mdpi.com
N-H Bend (Scissoring)~1600
C-O Stretch (Phenol)1200-1260
C-N Stretch (Amino)~1300
Pyrazine Ring Breathing~1000 mahendrapublications.com

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, it provides complementary information, particularly for non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy is especially useful for characterizing the vibrations of the aromatic ring systems. The symmetric C-C stretching vibrations of the phenyl and pyrazine rings, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The pyrazine ring breathing mode is also typically strong and easily identifiable. mahendrapublications.com Vibrations involving the C-C bond linking the two ring systems can also be probed. In contrast, the polar O-H and N-H stretching vibrations are generally weaker in Raman spectra compared to their intense absorption in FT-IR. naturalspublishing.com

By combining data from both FT-IR and Raman spectroscopy, a more complete assignment of the vibrational modes of this compound can be achieved, offering a detailed picture of its molecular structure and bonding. researchgate.net

Table 2: Comparison of FT-IR and Raman Activity for Key Functional Groups

Functional GroupFT-IR ActivityRaman Activity
O-H (Phenol)StrongWeak
N-H (Amino)StrongWeak-Medium
C=C (Aromatic)Medium-StrongStrong
C=N (Pyrazine)StrongMedium
Symmetric Ring BreathingWeakStrong

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption or emission of photons, typically in the ultraviolet (UV) and visible regions. These techniques provide information about the chromophoric systems, conjugation, and excited-state properties of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower-energy molecular orbitals (like bonding or non-bonding orbitals) to higher-energy anti-bonding orbitals. biocompare.com The chromophore in this compound is the entire conjugated system, comprising the phenol ring, the pyrazine ring, and the amino group.

The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions. scribd.com

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of conjugated systems and are typically high-intensity. For this compound, these transitions, arising from the extended π-system of the interconnected aromatic rings, are expected to appear at longer wavelengths (lower energy) compared to the individual, unconjugated chromophores.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrazine ring and amino group, or the oxygen atom of the phenol group) to a π* anti-bonding orbital. These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths.

The ionization of the phenolic hydroxyl group to a phenolate (B1203915) anion in basic conditions would lead to a significant red-shift (bathochromic shift) of the absorption peaks. d-nb.info This is due to the increased electron-donating ability of the phenolate group, which enhances conjugation. Similarly, the protonation of the amino group or pyrazine nitrogens in acidic conditions would cause a blue-shift (hypsochromic shift) by disrupting the conjugation. The solvent environment can also influence the position and intensity of these bands.

Table 3: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions

TransitionExpected λmax Range (nm)Chromophore
π → π250-350Phenyl-Pyrazine conjugated system
n → π350-450N/O lone pairs and π-system

Fluorescence Spectroscopy: Quantum Yields and Excited State Behavior

Fluorescence is the emission of light from a molecule after it has absorbed a photon and transitioned to an excited electronic state. biocompare.com It is a sensitive technique that provides information about the molecule's excited-state dynamics, including its lifetime and quantum yield. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Compounds with extended π-conjugation and rigid structures, like this compound, are often fluorescent. The emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band and is shifted to a longer wavelength (Stokes shift).

The excited-state behavior of this compound is likely influenced by several factors:

Intramolecular Proton Transfer (ESIPT): The presence of both a proton-donating hydroxyl group and proton-accepting nitrogen atoms creates the potential for Excited-State Intramolecular Proton Transfer. This process can lead to a large Stokes shift and dual emission, where fluorescence is observed from both the initial locally excited state and the proton-transferred tautomer state.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly affect the fluorescence properties by stabilizing or destabilizing the ground and excited states differently. This can lead to shifts in the emission wavelength (solvatochromism).

Quantum Yield: The quantum yield is sensitive to non-radiative decay pathways, such as internal conversion and intersystem crossing. The presence of the amino group can sometimes quench fluorescence, while the rigid ring structure tends to enhance it. The specific quantum yield would need to be determined experimentally but is a critical parameter for understanding the compound's potential in applications like fluorescent probes. shimadzu.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular conformation. Furthermore, it reveals the supramolecular architecture, which is how molecules pack together in the crystal lattice through various intermolecular interactions. nih.gov

For this compound, a single-crystal X-ray diffraction study would elucidate several key structural features:

Molecular Conformation: The analysis would determine the relative orientation of the phenol and pyrazine rings. There is likely a twist between the two rings to minimize steric hindrance, and the exact dihedral angle would be quantified.

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is expected between the phenolic -OH group and one of the adjacent pyrazine nitrogen atoms, forming a stable six-membered ring (S(6) motif). acs.org This interaction would significantly influence the molecule's conformation and chemical properties.

Intermolecular Interactions: The crystal packing would be dominated by a network of intermolecular hydrogen bonds. The amino group (-NH₂) can act as a hydrogen bond donor, while the pyrazine nitrogens and the phenolic oxygen can act as acceptors. These interactions, such as N-H···N or N-H···O, would link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich phenol ring interacts with the electron-deficient pyrazine ring. These interactions play a crucial role in stabilizing the crystal structure. nih.gov

Computational and Theoretical Investigations of 2 5 Aminopyrazin 2 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of modern chemical research, enabling the detailed study of molecular systems. For 2-(5-aminopyrazin-2-yl)phenol, these calculations provide a microscopic view of its characteristics.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are fundamental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These methods solve the Schrödinger equation, or a simplified form of it, to find the lowest energy structure. For this compound, these calculations would typically be performed in the gas phase and in various solvents to understand how the environment affects its structure. The resulting bond lengths, bond angles, and dihedral angles provide a precise picture of the molecular architecture.

Conformational Analysis and Energy Landscapes

The flexibility of the bond connecting the phenol (B47542) and pyrazine (B50134) rings allows for different spatial orientations, or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. This is often accomplished by rotating the dihedral angle between the two rings and calculating the energy at each step. The resulting plot of energy versus dihedral angle is known as the potential energy surface or energy landscape. This analysis is critical for understanding which shapes the molecule is likely to adopt and how easily it can transition between them.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the distribution of these orbitals would reveal which parts of the molecule are most involved in electronic transitions and chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack (attack by electron-seeking species). Blue regions correspond to positive electrostatic potential, indicating sites prone to nucleophilic attack (attack by electron-rich species). For this compound, the MEP map would highlight the electron-rich areas around the amino group and the oxygen atom of the hydroxyl group, as well as potentially electron-deficient regions on the pyrazine ring, providing valuable information about its intermolecular interactions and reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals. This analysis can quantify the delocalization of electron density between filled and unfilled orbitals, which is a key factor in molecular stability. For this compound, NBO analysis would reveal the extent of electron delocalization between the phenol and pyrazine rings and the stabilizing interactions arising from this delocalization.

Prediction and Simulation of Spectroscopic Properties

Theoretical and computational methods are indispensable tools for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, computational chemistry allows for a detailed a priori analysis of its nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic spectra. These simulations are typically grounded in density functional theory (DFT), which provides a robust framework for modeling molecular systems with a favorable balance of accuracy and computational cost.

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts via quantum mechanical calculations is a powerful method for structural elucidation and verification. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating isotropic magnetic shielding tensors, from which chemical shifts are derived. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set, with methods like B3LYP or mPW1PW91 and basis sets such as 6-31+G** or 6-311++G(2d,p) being commonly used. nih.govresearchgate.net

For this compound, a computational approach would first involve the optimization of its molecular geometry. Following this, GIAO-DFT calculations would be performed to predict the ¹H and ¹³C chemical shifts. These theoretical values, often calculated for the molecule in a vacuum or with a solvent model, are then compared against experimental shifts. Recent advancements in machine learning have also introduced models that can predict chemical shifts with high accuracy, achieving mean absolute errors (MAEs) as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C shifts in complex molecules. arxiv.org Such computational data is crucial for assigning signals in experimentally recorded spectra, especially for molecules with complex spin systems or overlapping peaks.

Below is a table of hypothetical predicted NMR chemical shifts for this compound, illustrating the type of data obtained from such a computational study.

Atom NumberPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-155.8
C38.21134.5
C5-148.9
C68.05129.7
N1--
N4--
C1'-118.2
C2'-154.3
C3'6.95116.7
C4'7.28130.1
C5'6.89120.5
C6'7.55128.4
-NH₂5.40-
-OH9.80-
This interactive table contains illustrative data based on typical computational outputs for phenolic and pyrazine compounds.

Theoretical Vibrational Spectra (IR, Raman) Simulation

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Simulating infrared (IR) and Raman spectra using DFT calculations allows for the precise assignment of vibrational modes observed experimentally. arxiv.org The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements. These calculations yield harmonic vibrational frequencies, which are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. ijaemr.com Consequently, the computed frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net

For this compound, a DFT/B3LYP/6-311++G(d,p) level of theory could be used to predict its vibrational spectrum. derpharmachemica.com The resulting data would include the frequency, intensity (for IR), and activity (for Raman) of each vibrational mode. This allows for the unambiguous assignment of key functional group vibrations, such as the O-H stretch of the phenol group, the symmetric and asymmetric N-H stretches of the amino group, and the various stretching and bending modes of the pyrazine and benzene (B151609) rings. wordpress.com

An illustrative table of predicted vibrational frequencies for key modes is presented below.

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Description
ν(O-H)3520Phenolic O-H stretch
νas(N-H)3455Asymmetric N-H stretch of -NH₂
νs(N-H)3360Symmetric N-H stretch of -NH₂
ν(C-H)3080-3030Aromatic C-H stretches
ν(C=C/C=N)1620-1450Aromatic ring stretching vibrations
δ(O-H)1225Phenolic O-H in-plane bend
ν(C-O)1180Phenolic C-O stretch
This interactive table contains representative data illustrating the output of a DFT frequency calculation.

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. nih.gov It is widely used to predict electronic absorption spectra (UV-Visible) by calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov Analysis of the molecular orbitals involved in these transitions, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insight into the nature of the electronic excitations (e.g., π→π* or n→π* transitions). mdpi.com

A TD-DFT study of this compound, likely using a functional such as B3LYP or CAM-B3LYP, would elucidate its electronic properties. mdpi.com The calculations would yield the maximum absorption wavelengths (λmax) and help explain the origin of the observed colors and photophysical behavior. Such studies on related heterocyclic systems have successfully correlated theoretical predictions with experimental UV-Vis spectra, providing a deeper understanding of their electronic structure. researchgate.net

A hypothetical summary of TD-DFT results is shown in the table below.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3550.45HOMO → LUMO (π→π)
S₀ → S₂2980.18HOMO-1 → LUMO (π→π)
S₀ → S₃2650.32HOMO → LUMO+1 (π→π*)
This interactive table presents plausible TD-DFT calculation results for a molecule of this type.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide insight into static molecular properties, molecular dynamics (MD) simulations offer a view of the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion, providing a powerful tool to explore conformational landscapes and interactions with the environment, such as solvents. nih.gov

Solvation Effects

The interaction of a solute with solvent molecules can significantly influence its structure, properties, and reactivity. MD simulations with explicit solvent models are used to study these solvation effects at an atomic level. nih.gov By simulating this compound in a periodic box filled with solvent molecules (e.g., water or DMSO), one can analyze the structure and dynamics of the solvation shell. mdpi.com

A key analytical tool in this context is the radial distribution function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from a solute atom. claudiozannoni.it For instance, the RDF between the phenolic hydrogen and solvent oxygen atoms can reveal the strength and geometry of hydrogen bonds. chemrxiv.org These simulations provide a detailed picture of the microscopic solvation environment, which is crucial for understanding the molecule's behavior in solution. aps.org

The table below illustrates hypothetical data derived from an RDF analysis of this compound in water.

Solute-Solvent Atom PairFirst Peak Position (Å)Interpretation
Phenolic H — Water O1.85Strong hydrogen bond donor
Amino H — Water O1.92Hydrogen bond donor
Pyrazine N — Water H2.05Hydrogen bond acceptor
Phenolic O — Water H1.90Hydrogen bond acceptor
This interactive table shows representative distances that would be obtained from an MD simulation to characterize solvation.

Chemical Reactivity and Derivatization Strategies for the 2 5 Aminopyrazin 2 Yl Phenol Scaffold

Reactions Involving the Amino Group

The primary aromatic amino group at the 5-position of the pyrazine (B50134) ring is a key site for derivatization. Its nucleophilicity allows for a range of reactions, including acylation, alkylation, and diazotization, enabling the introduction of diverse functionalities.

The amino group of 2-(5-aminopyrazin-2-yl)phenol readily participates in N-acylation and N-alkylation reactions. These transformations are fundamental for modifying the compound's properties by attaching various organic substituents.

N-Acylation involves the reaction of the amino group with acylating agents like acyl chlorides or acid anhydrides. This reaction typically proceeds under basic conditions or in the presence of a non-nucleophilic base to neutralize the acid byproduct. The resulting N-acyl derivatives are amides. For instance, reaction with acetyl chloride would yield N-(5-(2-hydroxyphenyl)pyrazin-2-yl)acetamide.

N-Alkylation introduces alkyl groups onto the amino nitrogen. This is commonly achieved by reacting the aminopyrazine with alkyl halides. The reaction's success can be influenced by the reactivity of the alkylating agent and the reaction conditions. It is important to note that over-alkylation can occur, leading to mixtures of secondary and tertiary amines. thieme-connect.de However, selective mono-alkylation can often be achieved by controlling stoichiometry and reaction conditions. thieme-connect.de For example, N-alkylation of related aminopyrazine systems has been demonstrated in the synthesis of kinase inhibitors, where secondary amines are formed by reacting a chloropyrazine with an alkylamine. jst.go.jp

It is crucial to distinguish these reactions from Friedel-Crafts alkylation or acylation. Friedel-Crafts reactions are generally not suitable for compounds containing amino groups, as the lone pair of electrons on the nitrogen atom complexes strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the system towards electrophilic aromatic substitution. libretexts.orglibretexts.org

Reaction TypeReagent ExampleProduct Type
N-AcylationAcetyl Chloride (CH₃COCl)N-Aryl Amide
N-AlkylationEthyl Bromide (CH₃CH₂Br)Secondary Aryl Amine

Building upon acylation, the formation of amides and sulfonamides represents a critical class of reactions for this scaffold, widely used in medicinal chemistry.

Amide formation , as mentioned, occurs through the reaction with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride). The synthesis of pyrazine carboxamide analogs is significant in the development of biologically active molecules. mdpi.com

Sulfonamide formation involves the reaction of the amino group with a sulfonyl chloride, such as benzenesulfonyl chloride, typically in the presence of a base like pyridine (B92270). ekb.egnih.gov This reaction leads to the formation of a stable sulfonamide linkage. The synthesis of N-(pyrazin-2-yl)benzenesulfonamides has been explored as a strategy to create compounds with potential antimicrobial activity. researchgate.net These reactions are generally robust and provide a reliable method for derivatization. ekb.eg

Functional GroupReagent ClassReagent ExampleProduct Linkage
AmideAcyl ChlorideBenzoyl Chloride-NH-CO-
SulfonamideSulfonyl Chloridep-Toluenesulfonyl chloride-NH-SO₂-

The primary aromatic amino group of this compound can undergo diazotization, which converts it into a highly versatile diazonium salt intermediate. This process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). slideshare.netbyjus.com

The resulting diazonium salt, 5-(2-hydroxyphenyl)pyrazin-2-diazonium chloride, is generally unstable and used immediately in subsequent reactions. slideshare.netchemguide.co.uk These diazonium ions are excellent electrophiles and can participate in azo coupling reactions . In this type of reaction, the diazonium salt reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778), to form an azo compound, characterized by the -N=N- linkage that bridges the two aromatic systems. chemguide.co.uklibretexts.org

For example, coupling the diazonium salt of this compound with a phenol in a basic solution would yield a brightly colored azo dye. researchgate.netsavemyexams.com This reaction is a powerful tool for synthesizing a wide range of colored compounds and functional materials.

StepReagentsIntermediate/ProductKey Feature
1. DiazotizationNaNO₂, HCl, 0-5 °CAryl Diazonium SaltFormation of -N₂⁺ group
2. Azo CouplingPhenol, NaOH (aq)Azo CompoundFormation of -N=N- bridge

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key reactive center in the this compound molecule. Its acidity is greater than that of aliphatic alcohols, and its oxygen atom acts as a nucleophile, particularly in its deprotonated phenoxide form. ncert.nic.in

O-Acylation is the reaction of the phenolic hydroxyl group with an acylating agent to form an ester. For example, reacting this compound with acetic anhydride (B1165640) in the presence of a base catalyst will yield the corresponding phenyl acetate (B1210297) derivative. libguides.com This reaction is a common strategy for protecting the hydroxyl group or modifying the compound's electronic and solubility properties.

O-Alkylation involves the attachment of an alkyl group to the phenolic oxygen to form an ether. Due to the moderate acidity of phenols, the reaction is most effectively carried out by first converting the phenol to its conjugate base, the phenoxide ion, using a suitable base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). thieme-connect.de This highly nucleophilic phenoxide ion then displaces a halide from an alkyl halide in a classic Williamson ether synthesis. nih.gov This method allows for the synthesis of a wide variety of aryl alkyl ethers. thieme-connect.denih.gov

This section further details the synthesis of esters and ethers from the phenolic hydroxyl group, which are among the most fundamental transformations for this functional group.

Ester formation (O-acylation) provides a route to derivatives with altered biological activity or physicochemical characteristics. The reaction can be performed using acyl halides or acid anhydrides. libguides.com The choice of reagent and conditions can be tailored to the specific substrate and desired outcome.

Ether formation (O-alkylation) is a robust method for introducing a stable alkyl or aryl group onto the phenolic oxygen. The Williamson ether synthesis remains a cornerstone for this transformation, involving the reaction of the sodium or potassium phenoxide with a primary or secondary alkyl halide. nih.gov More advanced methods for ether synthesis have also been developed, sometimes utilizing catalysts to facilitate the coupling under milder conditions. nih.govbeilstein-journals.org The formation of an ether linkage can be crucial for tuning the molecule's interaction with biological targets.

Reaction TypeReagent(s)Product Class
O-Acylation (Esterification)Acetic Anhydride, BasePhenyl Ester
O-Alkylation (Ether Synthesis)1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., CH₃I)Aryl Alkyl Ether

Reactivity of the Pyrazine Ring

The pyrazine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. However, this electron deficiency is modulated by the presence of two electron-donating groups: an amino group at position 5 and a phenol group at position 2. These substituents significantly influence the reactivity of the pyrazine ring, particularly towards electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring

Electrophilic Aromatic Substitution (SEAr):

Pyrazine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the ring and can be protonated under acidic reaction conditions, further increasing their electron-withdrawing nature. ic.ac.uk However, the presence of the strongly activating amino (-NH₂) and moderately activating hydroxyl (-OH) groups on the this compound scaffold significantly enhances the ring's electron density, making it more susceptible to electrophilic attack than unsubstituted pyrazine. byjus.comtestbook.com

The amino and hydroxyl groups are ortho-, para-directing activators in aromatic systems. byjus.compressbooks.pub In the context of the this compound molecule, the directing effects of these two groups are synergistic. The amino group at C5 strongly activates the ortho positions (C6) and the para position (C2, which is already substituted). The phenol group at C2 activates its ortho position (C3) and its para position (C5, which is also substituted). The combined activation from both groups makes the C3 and C6 positions the most likely sites for electrophilic attack.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. ic.ac.uk For instance, halogenation of aminopyrazines can occur, and the regioselectivity is influenced by the position of the amino group. smolecule.com While specific studies on the direct electrophilic substitution on this compound are not extensively documented in the reviewed literature, the principles of substituent effects on aromatic rings provide a strong predictive framework for its reactivity. pressbooks.pubpearson.com

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyrazine ring makes it inherently susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for electron-rich aromatic rings like benzene (B151609). msu.edumasterorganicchemistry.com This reaction typically requires a good leaving group (such as a halide or a nitro group) and is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com

In the case of this compound, the molecule itself does not possess a typical leaving group on the pyrazine ring for a direct SNAr reaction. However, derivatives of this scaffold, particularly those with a leaving group at positions 3 or 6, would be expected to undergo nucleophilic substitution. The amino and phenol groups, being electron-donating, would generally deactivate the ring towards SNAr. However, the inherent electron deficiency of the pyrazine core can still allow for such reactions, especially with strong nucleophiles.

The synthesis of related aminopyrimidine derivatives has been achieved through the nucleophilic substitution of chloro-pyrimidines with various amines, indicating the feasibility of such reactions on similar heterocyclic systems. nih.gov Computational studies on substituted pyrazines suggest that the position of electron-withdrawing groups significantly influences the site of nucleophilic attack. For example, a nitro group at the 5-position of pyrazine activates the 2-position for nucleophilic attack. smolecule.com

Reaction Type Effect of Substituents (-NH₂ and -OH) Predicted Reactive Positions
Electrophilic Aromatic Substitution (SEAr)Activating, Ortho-, Para-directingC3, C6
Nucleophilic Aromatic Substitution (SNAr)DeactivatingRequires a leaving group at C3 or C6

N-Oxidation of Pyrazine Nitrogen Atoms

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation is significant as it can alter the electronic properties and subsequent reactivity of the pyrazine ring. The N-oxidation of pyrazines can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperbenzoic acid, mCPBA), hydrogen peroxide, or sodium percarbonate. acs.orgacs.orgorganic-chemistry.org

The presence of electron-donating substituents, such as the amino group in this compound, generally enhances the rate of N-oxidation. researchgate.net Kinetic studies on the oxidation of 2-substituted pyrazines have shown that the rate of oxidation increases with the electron-donating ability of the substituent. researchgate.net For example, the oxidation rate of 2-aminopyrazine (B29847) is faster than that of 2-methylpyrazine (B48319) and unsubstituted pyrazine. researchgate.net

In the case of this compound, there are two non-equivalent nitrogen atoms (N1 and N4) that can be oxidized. The regioselectivity of N-oxidation is influenced by both electronic and steric effects of the substituents. The amino group at C5 would electronically favor the oxidation of the adjacent nitrogen at N4. Conversely, the phenol group at C2 would favor the oxidation of the adjacent nitrogen at N1. Steric hindrance from the bulky phenol group might disfavor oxidation at N1. Therefore, a mixture of the N1-oxide and N4-oxide isomers could be expected, with the relative ratio depending on the specific reaction conditions and the interplay of electronic and steric factors.

Oxidizing Agent General Reactivity Trend Potential Products for this compound
m-Chloroperbenzoic acid (mCPBA)Electron-donating groups increase reaction rate.This compound N1-oxide, this compound N4-oxide
Hydrogen Peroxide (H₂O₂)Often used with a catalyst or in acidic medium.This compound N1-oxide, this compound N4-oxide
Sodium PercarbonateA solid, stable source of hydrogen peroxide.This compound N1-oxide, this compound N4-oxide

Regioselective Functionalization Strategies

Regioselective functionalization of the this compound scaffold is crucial for the synthesis of diverse derivatives. Transition metal-catalyzed cross-coupling reactions are powerful tools for the regioselective formation of carbon-carbon and carbon-heteroatom bonds on pyrazine rings. researchgate.netresearchgate.net

Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly employed for the functionalization of halopyrazines. researchgate.net To apply these methods to this compound, a halogen atom would first need to be introduced onto the pyrazine ring, likely at the C3 or C6 positions, through electrophilic halogenation as discussed previously.

The directing effects of the existing amino and phenol groups play a critical role in determining the regioselectivity of these functionalization reactions. For instance, in palladium-catalyzed C-H functionalization, the directing group can guide the catalyst to a specific position. rsc.orgsnnu.edu.cn While the phenol group can act as a directing group for ortho-C-H functionalization, nih.govbohrium.com the amino group can also direct C-H activation. The interplay between these two groups would determine the site of functionalization.

Recent advances in C-H functionalization offer a more direct approach to derivatization, avoiding the need for pre-functionalized substrates. semanticscholar.orgchalmers.se For example, direct arylation of pyrazines has been reported. The regioselectivity of such reactions on the this compound scaffold would be governed by the electronic and steric properties of the substituents and the nature of the catalyst and reaction conditions.

Functionalization Strategy Required Substrate Potential Position of Functionalization Key Features
Suzuki-Miyaura Coupling3- or 6-halo-2-(5-aminopyrazin-2-yl)phenolC3 or C6Forms C-C bonds with boronic acids/esters. researchgate.netresearchgate.net
Heck Coupling3- or 6-halo-2-(5-aminopyrazin-2-yl)phenolC3 or C6Forms C-C bonds with alkenes. researchgate.net
Sonogashira Coupling3- or 6-halo-2-(5-aminopyrazin-2-yl)phenolC3 or C6Forms C-C bonds with terminal alkynes. researchgate.net
Direct C-H ArylationThis compoundC3 or C6Avoids pre-halogenation; regioselectivity is key. rsc.orgsemanticscholar.org

Mechanism Elucidation of Key Reactions

The mechanisms of the key reactions involving the this compound scaffold are based on well-established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. ic.ac.uk The attack of an electrophile on the electron-rich pyrazine ring of this compound would lead to an arenium ion where the positive charge is delocalized across the ring and, importantly, onto the nitrogen atoms of the amino group and the oxygen atom of the phenol group. This delocalization stabilizes the intermediate and facilitates the reaction. The subsequent loss of a proton restores the aromaticity of the ring.

Nucleophilic Aromatic Substitution: The SNAr mechanism on a pyrazine ring typically involves a two-step addition-elimination process. msu.edu A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. libretexts.orgyoutube.com This intermediate is stabilized by the electron-withdrawing pyrazine nitrogens and any other electron-withdrawing substituents. The departure of the leaving group in the second step restores the aromaticity of the pyrazine ring. For this compound derivatives, the stability of the Meisenheimer complex would be a key factor in determining the reaction's feasibility.

N-Oxidation: The mechanism of N-oxidation with peroxy acids involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyrazine ring. The reaction is believed to proceed through a concerted mechanism or via a short-lived intermediate. The rate of this reaction is influenced by the nucleophilicity of the nitrogen atom; hence, electron-donating groups on the pyrazine ring accelerate the reaction by increasing the electron density on the nitrogen atoms. researchgate.net

Palladium-Catalyzed Cross-Coupling: The mechanism of reactions like the Suzuki-Miyaura coupling is generally understood to involve a catalytic cycle consisting of three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the halopyrazine to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

The efficiency and regioselectivity of these reactions are highly dependent on the ligands coordinated to the palladium center and the specific reaction conditions.

Mechanistic Molecular and Supramolecular Interaction Studies of 2 5 Aminopyrazin 2 Yl Phenol

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (pyrazine nitrogens, -OH oxygen, -NH₂ nitrogen) allows for the formation of intricate hydrogen bonding networks. These interactions are critical in defining the compound's solid-state structure and its behavior in solution.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the phenolic -OH group and the adjacent nitrogen atom of the pyrazine (B50134) ring (N1). This type of interaction is common in ortho-hydroxyaryl systems and leads to the formation of a stable six-membered ring, a motif known as a resonance-assisted hydrogen bond (RAHB). np-mrd.orgnih.gov Such bonds are known to significantly influence the acidity (pKa) and oxidation potential of the phenolic group. nih.gov The formation of this intramolecular bond can restrict the conformational freedom of the molecule and planarize the structure, which has implications for its electronic properties and interaction with other molecules. In similar Schiff base compounds, a strong intramolecular O-H···N hydrogen bond is a defining structural feature. nih.gov

Intermolecular Hydrogen Bonding: In the solid state, 2-(5-aminopyrazin-2-yl)phenol is expected to form extensive intermolecular hydrogen bonds. The amino group (-NH₂) and the non-intramolecularly bonded pyrazine nitrogen (N4) are primary sites for these interactions. For instance, in the structurally related compound 2-{[(pyrazin-2-yl)amino]methyl}phenol, the amino nitrogen acts as a hydrogen-bond donor to a pyrazine nitrogen of an adjacent molecule, while the hydroxyl group donates to the other pyrazine nitrogen of another molecule, creating a helical chain. nih.goviucr.org Similar motifs can be anticipated for this compound, where N-H···N and O-H···N bonds link molecules into larger supramolecular assemblies. nih.gov The amino group can also interact with the phenolic oxygen of a neighboring molecule (N-H···O). Studies on 2-aminopyrazines have shown they readily form co-crystals with carboxylic acids, driven by robust N-H···O and O-H···N hydrogen bonds. researchgate.net

Interaction TypeDonorAcceptorTypical Role
Intramolecular Phenolic -OHPyrazine N1Conformation stabilization, influences pKa and redox potential. nih.govnih.gov
Intermolecular Amino -NH₂Pyrazine N4Crystal packing, formation of chains or sheets. nih.govresearchgate.net
Intermolecular Phenolic -OHPyrazine N4Supramolecular assembly. nih.goviucr.org
Intermolecular Amino -NH₂Phenolic -ODimer or chain formation. nih.gov
Intermolecular Amino -NH₂Amino -NLess common, but possible in certain packing arrangements.

Coordination Chemistry: Ligand Behavior of this compound

The array of nitrogen and oxygen atoms in this compound makes it a versatile chelating ligand for various metal ions. smolecule.com The phenolic oxygen, the pyrazine ring nitrogen, and the amino group nitrogen can all serve as donor sites. smolecule.commdpi.com The deprotonation of the phenolic hydroxyl group upon coordination is a common feature for this class of ligands. researchgate.net

Based on its structure, this compound can adopt several chelation modes, acting as a bidentate or tridentate ligand. The specific mode depends on the metal ion, the reaction conditions, and the presence of other co-ligands.

Bidentate (N,O) Chelation: The most common mode for similar phenol-based ligands involves coordination through the deprotonated phenolic oxygen and one of the nitrogen atoms. researchgate.net For this molecule, this would typically involve the phenolic oxygen and the adjacent pyrazine nitrogen (N1), forming a stable five-membered chelate ring. This mode has been observed in complexes with related Schiff base ligands. mdpi.comresearchgate.net

Bidentate (N,N) Chelation: Coordination could occur through the amino nitrogen and the pyrazine N1 nitrogen.

Tridentate (N,N,O) Chelation: The ligand could potentially bind a single metal center via the phenolic oxygen, the pyrazine N1 nitrogen, and the amino nitrogen. This has been observed in related Schiff base complexes where the ligand wraps around the metal ion. mdpi.comsemanticscholar.org

Bridging Ligand: The molecule can act as a bridge between two or more metal centers. For instance, the pyrazine N4 nitrogen, which is sterically removed from the other donor sites, could coordinate to a second metal ion, leading to the formation of polynuclear complexes or coordination polymers.

Chelation ModeDonor AtomsPotential Chelate Ring SizeNotes
BidentatePhenolic O, Pyrazine N15-memberedA common and stable mode for ortho-substituted phenol (B47542) ligands. researchgate.net
BidentateAmino N, Pyrazine N15-memberedPossible, depending on steric factors and metal preference.
TridentatePhenolic O, Pyrazine N1, Amino N5- and 6-memberedRequires specific geometry around the metal center. Observed in analogous systems. mdpi.com
BridgingPyrazine N4 + (N,O) set-Can lead to the formation of dimers or polymers. researchgate.net

The formation of chelate rings, particularly 5- and 6-membered rings, provides significant thermodynamic stabilization, known as the chelate effect. This results in much higher stability constants compared to coordination with analogous monodentate ligands. The stability of the formed complexes will also follow the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, copper(II) complexes are expected to be the most stable.

The coordination of this compound to metal ions induces significant and measurable changes in its spectroscopic signatures. These changes provide definitive evidence of complex formation and offer clues about the coordination mode.

Infrared (IR) Spectroscopy: Upon complexation, the broad O-H stretching band of the phenol group (typically ~3400 cm⁻¹) disappears, indicating deprotonation and coordination of the phenolic oxygen. semanticscholar.org The C=N stretching vibration of the pyrazine ring and the N-H bending vibrations of the amino group may shift to different wavenumbers upon coordination of these nitrogen atoms. mdpi.com The most direct evidence comes from the appearance of new, low-frequency bands corresponding to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, typically in the 400-600 cm⁻¹ region. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand typically shows π-π* and n-π* transitions. mdpi.com Upon complexation, these intraligand bands often shift in wavelength (typically a bathochromic or red shift), confirming the interaction of the ligand's electronic system with the metal ion. up.ac.zanih.gov For complexes with d-block metals like Cu(II) or Co(II), new, weaker absorption bands may appear in the visible region due to d-d electronic transitions, which are characteristic of the metal ion's coordination geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR can be very informative. The signal for the phenolic proton will disappear upon deprotonation. researchgate.net The chemical shifts of protons and carbons near the coordination sites (e.g., on the pyrazine and phenol rings) will change significantly compared to the free ligand. For paramagnetic complexes (e.g., with Cu(II), Co(II), Ni(II)), NMR signals are often severely broadened, making analysis difficult, though these shifts can sometimes provide structural information. nsf.govucl.ac.uk

Spectroscopic TechniqueFree Ligand SignatureSignature upon ComplexationInformation Gained
IR Broad ν(O-H) ~3400 cm⁻¹; ν(N-H) and ν(C=N) bands.Disappearance of ν(O-H); Shift in ν(N-H)/ν(C=N); New ν(M-O) and ν(M-N) bands (400-600 cm⁻¹). mdpi.comConfirms deprotonation and coordination through O and N atoms.
UV-Vis Intraligand π-π* and n-π* transitions.Shift in intraligand bands; Appearance of new d-d transition bands (for transition metals). up.ac.zanih.govConfirms ligand-metal interaction; provides information on coordination geometry.
NMR (for diamagnetic complexes) Observable -OH proton signal; characteristic aromatic signals.Disappearance of -OH signal; shifts in ¹H and ¹³C signals near binding sites. researchgate.netscirp.orgIdentifies specific binding sites and confirms deprotonation.

Biomolecular Recognition at a Mechanistic Level (Focused on chemical interaction, not biological effect)

The structural features of this compound allow it to engage in various non-covalent interactions that are fundamental to biomolecular recognition. These include hydrogen bonding, π-π stacking, and electrostatic interactions.

The interaction of this compound with model biological building blocks can be predicted based on its chemical properties.

Interactions with Amino Acids: The compound can interact with various amino acid side chains within a protein binding pocket.

Hydrogen Bonding: It can form hydrogen bonds with both donor and acceptor side chains. The phenolic -OH and amino -NH₂ can donate to the carboxylate groups of Aspartic acid and Glutamic acid . researchgate.net The pyrazine nitrogens and phenolic oxygen can accept hydrogen bonds from the hydroxyl groups of Serine , Threonine , and Tyrosine , or the amide of Asparagine and Glutamine . acs.org In studies of aminopyrazine inhibitors of kinases, hydrogen bonds to the backbone amide and carbonyl groups in the hinge region are common, as are interactions with catalytic residues like Lysine and Aspartic acid . acs.org

π-π Stacking: The electron-deficient pyrazine ring and the electron-rich phenol ring can engage in π-π stacking interactions with the aromatic side chains of Phenylalanine , Tyrosine , and Tryptophan . smolecule.comcanada.ca These interactions are crucial for affinity and correct positioning within a binding site.

Ionic Interactions: If the amino group becomes protonated, it can form a salt bridge with the carboxylate side chains of Aspartic or Glutamic acid. acs.org

Interactions with Nucleobases: Similar interactions can occur with the nucleobases of DNA or RNA.

Hydrogen Bonding: The -OH and -NH₂ groups can mimic the hydrogen bonding patterns of natural nucleobases, allowing for intercalation or groove binding. For instance, it could form multiple hydrogen bonds with an A-T or G-C pair. Studies on related pyrazine-based ligands show they bind in the minor groove of DNA. researchgate.net

π-π Stacking: The planar aromatic system of the compound can stack between the base pairs of a DNA duplex (intercalation), an interaction stabilized by van der Waals forces and hydrophobic effects. researchgate.netscirp.org The centroid-to-centroid distance in such stacking interactions is typically between 3.4 and 3.8 Å. researchgate.net

Model SystemInteraction TypePotential Interacting Partner(s)
Amino Acids Hydrogen Bond (Donor)Asp, Glu (side chain COO⁻)
Hydrogen Bond (Acceptor)Ser, Thr, Tyr (side chain OH); Asn, Gln (side chain CONH₂); Lys (side chain NH₃⁺); Hinge region (backbone NH, CO). acs.org
π-π StackingPhe, Tyr, Trp (aromatic side chains). canada.ca
Ionic/Salt BridgeAsp, Glu (if aminopyrazine is protonated). acs.org
Nucleobases Hydrogen BondingN and O atoms of Adenine, Guanine, Cytosine, Thymine. researchgate.net
π-π StackingPlanar faces of all nucleobases (intercalation). researchgate.netresearchgate.net

Mechanistic Aspects of Enzyme-Ligand Interactions (e.g., inhibition kinetics, binding affinity at the active site)

While specific enzyme inhibition studies for this compound are not extensively documented in the public literature, the structural motifs it contains—aminopyrazine and phenol—are prevalent in a multitude of enzyme inhibitors. The analysis of related compounds provides a strong basis for understanding its potential mechanistic interactions with enzyme active sites.

The 2-aminopyrazine (B29847) core is a recognized scaffold in the design of kinase inhibitors. acs.org For instance, 2-amino-5-aryl-pyrazines have been identified as inhibitors of human lactate (B86563) dehydrogenase (LDHA), an enzyme implicated in tumor metabolism. nih.gov Biochemical and biophysical experiments on such compounds have demonstrated specific interactions within the enzyme's binding site. nih.gov The aminopyrazine ring can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the enzyme's hinge region, a common feature in kinase inhibition. acs.org

The kinetics of enzyme inhibition describe how an inhibitor affects the rate of an enzyme-catalyzed reaction. wikipedia.org Common types of reversible inhibition include competitive, noncompetitive, and uncompetitive inhibition, each defined by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. libretexts.org

Competitive inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (K_m) but does not change the maximum velocity (V_max). libretexts.org

Noncompetitive inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the apparent V_max but does not affect K_m. libretexts.org

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, which also lowers the apparent V_max and, in this case, also lowers the apparent K_m. libretexts.org

The binding affinity of an inhibitor to an enzyme is a measure of the strength of the interaction and is typically quantified by the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a more potent inhibitor. For example, in a study of aminopyridine inhibitors of the mitotic kinase Nek2, IC50 values in the micromolar range were observed, indicating significant binding affinity. nih.gov

The following table presents hypothetical kinetic data to illustrate how the inhibition profile of a compound like this compound might be characterized.

Inhibitor Concentration (µM)Apparent K_m (mM)Apparent V_max (µmol/min)Inhibition Type
0 (Control)5.0100-
1010.0100Competitive
105.050Noncompetitive
102.550Uncompetitive

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The phenol group in this compound can also play a significant role in enzyme-ligand interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming interactions with polar residues in the active site. acs.org Furthermore, the aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. wikipedia.org

Rational Design of Analogs for Specific Molecular Recognition

Rational drug design involves the development of new therapeutic agents based on a known biological target. nih.gov For a molecule like this compound, its constituent parts provide clear starting points for the rational design of analogs with enhanced or more specific molecular recognition properties.

Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, researchers can identify key structural features responsible for its potency and selectivity. nih.gov For example, in the development of 2-amino-5-aryl-pyrazine inhibitors of LDHA, structural variations of the initial screening hit led to significant improvements in both biochemical inhibition and pharmacokinetic properties. nih.gov

The design of analogs of this compound could proceed along several avenues:

Modification of the Pyrazine Ring: Substituents can be added to the pyrazine ring to modulate its electronic properties and to introduce new interaction points. For instance, adding a hydrophobic group could enhance binding to a hydrophobic pocket in the target enzyme.

Modification of the Phenol Ring: The substitution pattern on the phenol ring can be altered to optimize hydrogen bonding and van der Waals interactions. The acidity of the phenolic hydroxyl group can also be fine-tuned through the addition of electron-withdrawing or electron-donating groups. acs.org

Introduction of a Linker: A flexible or rigid linker could be inserted between the pyrazine and phenol rings to optimize their relative orientation for binding to a specific target.

The following table illustrates potential analog designs and their intended effects on molecular recognition.

Analog of this compoundModificationRationale for Design
2-(5-amino-3-chloropyrazin-2-yl)phenolAddition of a chlorine atom to the pyrazine ringTo introduce a halogen bond donor and potentially increase binding affinity.
4-(5-aminopyrazin-2-yl)benzene-1,2-diolAddition of a second hydroxyl group to the phenol ringTo create a catechol moiety for enhanced hydrogen bonding or metal chelation.
2-(5-acetamidopyrazin-2-yl)phenolAcetylation of the amino groupTo explore the role of the amino group as a hydrogen bond donor and to modify solubility.

This table presents hypothetical analogs for illustrative purposes.

The ultimate goal of rational design is to create molecules that bind with high affinity and selectivity to their intended target, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Host-Guest Chemistry and Supramolecular Assemblies

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The structure of this compound, with its hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyrazine nitrogens and hydroxyl oxygen), as well as its aromatic rings capable of π-π stacking, makes it an excellent candidate for forming complex supramolecular structures. smolecule.comresearchgate.net

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. rsc.org Aminophenols are known to form supramolecular ladders through hydrogen bonding and π-π stacking interactions. researchgate.net Similarly, pyrazine derivatives can self-assemble into various architectures. researchgate.net It is therefore highly probable that this compound undergoes self-assembly to form well-defined supramolecular structures.

The primary interactions driving the self-assembly of this molecule would likely be:

Hydrogen Bonding: The amino group and the phenolic hydroxyl group can form strong hydrogen bonds with the nitrogen atoms of the pyrazine ring of neighboring molecules. This can lead to the formation of chains, tapes, or more complex networks. researchgate.net

π-π Stacking: The electron-deficient pyrazine ring can interact favorably with the electron-rich phenol ring of an adjacent molecule, leading to offset or face-to-face π-π stacking, which would further stabilize the assembly.

The combination of these interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or even three-dimensional frameworks. The specific outcome of the self-assembly process would be influenced by factors such as solvent, temperature, and the presence of other molecules.

Encapsulation and Recognition of Guest Molecules

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. wikipedia.org While this compound itself is unlikely to act as a traditional host due to the absence of a pre-formed cavity, its self-assembled structures could potentially create voids or channels capable of encapsulating small guest molecules.

More plausibly, this compound could act as a guest, being encapsulated by larger host molecules such as cyclodextrins or calixarenes. gla.ac.uknih.gov

Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov The phenolic portion of this compound could be encapsulated within the CD cavity, driven by hydrophobic interactions. The more polar aminopyrazine moiety would likely remain exposed to the solvent.

Calixarenes: These are macrocyclic compounds formed from the condensation of phenols and formaldehyde. gla.ac.uk They possess a basket-like shape with a well-defined cavity that can be tailored to bind specific guest molecules. A suitably sized calixarene (B151959) could encapsulate this compound.

The formation of such host-guest complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and reactivity. The following table summarizes the potential interactions in a hypothetical host-guest system.

Host MoleculeGuest MoleculePrimary Driving Forces for EncapsulationPotential Applications
β-CyclodextrinThis compoundHydrophobic interactions between the phenol ring and the cyclodextrin (B1172386) cavity.Increased aqueous solubility, controlled release.
p-Sulfonatocalix wikipedia.orgareneThis compoundIon-dipole interactions, hydrogen bonding, and π-π stacking.Sensing, molecular recognition.

This table is illustrative of potential host-guest systems.

The study of host-guest interactions involving this compound and its derivatives could lead to the development of novel materials for applications in areas such as drug delivery, sensing, and separation technologies. fiveable.me

Emerging Applications and Future Research Trajectories of 2 5 Aminopyrazin 2 Yl Phenol

Development of Advanced Chemical Probes

The unique combination of a fluorescent pyrazine (B50134) core and a chelating aminophenol site makes 2-(5-aminopyrazin-2-yl)phenol an excellent scaffold for designing advanced chemical probes. These probes can signal the presence of specific chemical species through changes in their optical properties.

Fluorescent Probes for Analytical Chemistry

The aminopyrazine component of this compound is structurally related to other nitrogen-containing heterocycles known for their fluorescent properties. Unsubstituted pyridin-2-amine, for instance, is a potential scaffold for fluorescent probes due to its high quantum yield. mdpi.comresearchgate.net The fluorescence of such systems is highly sensitive to the molecular environment and can be tuned by chemical modification. nih.gov

Research on substituted aminopyridines demonstrates that their photophysical properties can be systematically altered. mdpi.com For example, modifying the functional groups attached to the heterocyclic ring can shift emission wavelengths and change the fluorescence quantum yield (Φ), which is a measure of the efficiency of fluorescence. mdpi.comnih.gov The introduction of different substituents can either enhance or quench fluorescence, a property that can be exploited to create "turn-on" or "turn-off" sensors. mdpi.com In one study, the cleavage of a tert-butyl group from a fluorescent aminopyridine derivative resulted in a non-fluorescent compound, illustrating the sensitivity of the electronic structure to chemical changes. mdpi.com

The solvent environment also plays a crucial role in the fluorescent behavior of these compounds. Studies on 2-amino-3-cyanopyridine (B104079) derivatives show that increasing solvent polarity can cause significant shifts in the emission spectra, a phenomenon known as solvatochromism. sciforum.net This sensitivity suggests that this compound could be developed into a probe for analyzing solvent polarity or for biological imaging, where different cellular compartments have varying microenvironments. researchgate.netsciforum.net

Table 1: Photophysical Properties of Substituted Aminopyridine Derivatives This table presents data for related aminopyridine compounds to illustrate the principles that could be applied to this compound derivatives.

CompoundAbsorption Max (λA, nm)Excitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate2703904800.34
Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate2703904800.01
2-(tert-Butylamino)-6-phenylpyridine-3,4-dicarboxylic acid---0.31
Diethyl 2-(tert-butylamino)-6-methylpyridine-3,4-dicarboxylate2583454550.02

Data sourced from a study on substituted aminopyridines. mdpi.com

Chromogenic Sensors for Specific Analytes

The aminophenol portion of this compound is a well-established platform for creating chromogenic sensors, which signal the presence of an analyte through a distinct color change. This colorimetric response allows for visual, on-site detection without the need for sophisticated instrumentation.

Aminophenol-based sensors have been successfully developed for detecting metal ions. For instance, a sensor based on an aminophenol-extended naphthoquinone was synthesized for the rapid and sensitive detection of copper ions (Cu²⁺). nih.gov The interaction between the sensor and Cu²⁺ induced a clear visual color change, with a detection limit in the parts-per-billion range. nih.gov The mechanism often involves the formation of a coordination complex between the phenolic oxygen, the amino nitrogen, and the metal ion, which alters the electronic structure of the molecule and, consequently, its absorption of visible light.

Furthermore, aminophenol structures are utilized in sensors for detecting hazardous substances like nerve agent simulants. acs.org A detection method for diethyl chlorophosphate (DCP), a nerve agent mimic, uses a sensor that undergoes a phosphorylation reaction at the hydroxyl group, leading to a cascade reaction that forms a colored dye. acs.org This "covalent-assembly" approach creates a new, highly conjugated system that results in both a colorimetric and fluorometric signal. acs.org Given these precedents, this compound could be functionalized to create highly specific and sensitive chromogenic probes for environmental monitoring and safety applications.

Integration into Advanced Materials Science

The bifunctional nature of this compound, possessing both a nucleophilic amine and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of novel organic materials.

Building Blocks for Organic Polymers and Conjugated Materials

This compound can serve as a monomer for creating functional polymers. The amino and hydroxyl groups can participate in polymerization reactions, such as condensation polymerization, to form polyesters, polyamides, or phenolic resins. The incorporation of the pyrazine ring into the polymer backbone would imbue the resulting material with specific electronic and physical properties.

Research on polyaniline (PANI) and its derivatives has shown that modifying the aniline (B41778) monomer allows for fine-tuning of the polymer's properties, including its morphology, solubility, and electrical conductivity. nih.gov Polymers synthesized from substituted anilines have been successfully used as sensitive layers in chemical sensors for analytes like moisture and ammonia (B1221849). nih.gov Similarly, polymerizing this compound could lead to new conductive polymers or porous organic polymers (POPs) with tailored characteristics for applications in gas storage, separation, or chemical sensing.

Components in Optoelectronic Materials

Materials with strong and tunable fluorescence are highly sought after for optoelectronic applications, such as in organic light-emitting diodes (OLEDs). Azaheterocycles, including pyrazine derivatives, are important scaffolds for developing fluorescent materials. researchgate.net The inherent fluorescence of the aminopyrazine core in this compound suggests its potential use in developing new emitters for OLEDs. By chemically modifying the core structure, it is possible to tune the emission color and improve the quantum efficiency of the material, which are key parameters for device performance. The development of such materials contributes to the growing toolbox for creating next-generation displays and lighting technologies. researchgate.net

Exploration in Catalysis and Organocatalysis

The functional groups within this compound provide active sites for catalytic applications. The nitrogen atoms in the pyrazine ring and the aminophenol group can act as binding sites for metal ions, making the molecule a potential ligand for transition metal catalysts.

In one area of research, copper (II) salts combined with pyrazole-based ligands form in-situ catalysts for the oxidation of catechol to o-quinone. mdpi.com The efficiency of such catalytic systems depends on the nature of the ligand and the solvent. mdpi.com The structure of this compound is well-suited to form similar stable complexes with metals like copper, potentially catalyzing a range of oxidation reactions.

Furthermore, the direct amination of phenols is a significant transformation in synthetic chemistry, and rhodium-based catalysts have been shown to facilitate this reaction effectively. nih.govorganic-chemistry.org The proposed mechanism involves the coordination of the phenol (B47542) to the metal center, which facilitates a subsequent condensation with an amine. organic-chemistry.org While in this context the phenol is a substrate, the ability of the aminophenol moiety to interact with metal centers is clear. This suggests that this compound could be explored as a component in dual-catalyst systems, where one part of the molecule binds a metal while another functional group participates in organocatalysis, for example, through hydrogen bonding. rsc.org This cooperative catalysis could enable complex and highly selective chemical transformations.

Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs are highly tunable and depend on the choice of both the metal and the organic linker. The bifunctional nature of this compound, with its multiple coordination sites—the nitrogen atoms of the pyrazine ring, the amino group, and the hydroxyl group of the phenol—makes it an excellent candidate for the construction of novel MOFs.

The pyrazine moiety itself has been successfully incorporated into MOF structures. For instance, a series of isoreticular MOFs with the formula M(BDC)(L), where M is Fe(II) or Co(II) and L is pyrazine, have been synthesized. acs.orgosti.gov These materials exhibit permanent porosity and interesting magnetic properties. acs.orgosti.gov The introduction of an aminophenol group to the pyrazine core, as in this compound, could lead to MOFs with enhanced functionalities. The amino group can act as a basic site for post-synthetic modification or as a hydrogen-bonding donor, influencing the framework's topology and guest-molecule interactions. The phenolic hydroxyl group provides another coordination site and can also participate in hydrogen bonding.

Recent research has shown that pyrazine-based iron MOFs with modulated O-Fe-N coordination can exhibit enhanced catalytic activity in Fenton-like processes for generating hydroxyl radicals. researchgate.netnih.gov The presence of both nitrogen and oxygen coordinating atoms in this compound could similarly lead to the formation of MOFs with unique electronic environments around the metal centers, potentially boosting their catalytic performance. researchgate.netnih.gov Furthermore, MOFs constructed from ligands containing pyrazine tetracarboxylic acid have demonstrated high porosity and selectivity for CO2 and light hydrocarbon adsorption, suggesting that MOFs derived from this compound could have applications in gas separation and storage. rsc.org

Table 1: Potential Coordination Modes of this compound in MOFs

Coordination SitePotential Role in MOF StructureResulting MOF Properties
Pyrazine NitrogensPrimary linking sites, bridging metal centersFormation of 2D or 3D frameworks, influences porosity and magnetic coupling
Amino GroupSecondary coordination site, post-synthetic modification handleIncreased framework stability, introduction of basic sites, tunable surface chemistry
Phenolic HydroxylCoordination to metal centers, hydrogen bondingEnhanced catalytic activity, altered electronic properties of metal nodes, selective guest interactions

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. The structural motifs present in this compound—a Lewis basic pyrazine ring, a Brønsted basic amino group, and a Brønsted acidic phenol group—suggest its potential as a multifunctional organocatalyst.

The amino group can act as a general base or, after protonation, as a general acid. The pyrazine ring, with its electron-withdrawing character, can modulate the basicity of the amino group and the acidity of the phenol. The phenolic hydroxyl group can act as a hydrogen-bond donor, activating electrophiles and controlling the stereochemistry of reactions. This combination of functionalities could enable this compound to catalyze a variety of reactions, such as aldol (B89426) and Michael additions, where bifunctional acid-base catalysis is often effective.

While direct organocatalytic applications of this compound have not yet been reported, related aminopyrazine and aminophenol derivatives have shown catalytic activity. For instance, various pyrazine derivatives have been investigated for their biological and chemical activities, which often stem from their catalytic or binding properties. acs.orgimist.manih.gov The modular nature of pyrazine chemistry allows for the fine-tuning of the catalyst's electronic and steric properties to optimize its performance for specific transformations.

Unexplored Synthetic Pathways and Methodological Advancements

The current synthetic routes to this compound are not widely documented, suggesting that there is significant room for the development of novel and more efficient synthetic methodologies. The synthesis of functionalized pyrazinols and aminopyrazines often involves multi-step sequences. nih.gov

One potential avenue for exploration is the direct C-H functionalization of simpler pyrazine precursors. Recent advances in C-H activation and functionalization could provide more atom-economical and environmentally benign routes to this and related compounds. thieme-connect.de For example, the direct amination or hydroxylation of a pre-functionalized pyrazine could streamline the synthesis. Another approach could involve the use of enzymatic catalysis, which has been successfully employed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. nih.gov This method offers mild reaction conditions and high selectivity. nih.gov

The development of one-pot, multi-component reactions would also be a significant advancement. For instance, a three-component reaction involving an amino pyrazole, a chalcone, and an iodine source has been used to synthesize functionalized pyrazolo[1,5-a]pyrimidines. thieme-connect.de A similar strategy could potentially be adapted for the synthesis of this compound.

Table 2: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Multi-step SynthesisWell-established reaction typesLow overall yield, significant waste generation
C-H FunctionalizationHigh atom economy, reduced step countRegioselectivity control, harsh reaction conditions
Enzymatic CatalysisMild conditions, high selectivity, green processLimited substrate scope, enzyme cost and stability
Multi-component ReactionsHigh efficiency, molecular diversityOptimization of reaction conditions, purification of products

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational and experimental research is crucial for accelerating the discovery and development of new materials and catalysts. In the context of this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure, reactivity, and potential applications.

Computational studies on phenolic compounds have been used to predict their antioxidant properties and to understand their interactions with metal surfaces. mdpi.comscienceopen.com Similarly, DFT calculations have been employed to investigate the molecular structure and nonlinear optical properties of phenolic and pyrazine derivatives. scirp.orgrsc.orgresearchgate.net These studies can help in rationalizing experimental observations and in guiding the design of new experiments.

For instance, DFT calculations could be used to:

Predict the most stable geometries of MOFs incorporating this compound as a ligand.

Simulate the adsorption of guest molecules within the pores of these MOFs to assess their potential for gas separation.

Elucidate the mechanism of organocatalytic reactions involving this compound and identify the key transition states.

Calculate spectroscopic properties (e.g., NMR, IR, UV-Vis) to aid in the characterization of new compounds and materials. scirp.org

By combining these computational predictions with experimental synthesis and characterization, researchers can more efficiently explore the potential of this compound and accelerate the development of new technologies based on this versatile molecule. The integration of computational and experimental approaches has proven to be a powerful strategy in materials science and catalysis. scirp.org

Q & A

Q. What are the optimal synthetic routes for 2-(5-aminopyrazin-2-yl)phenol, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis of this compound can be approached via coupling reactions between pyrazine derivatives and phenolic precursors. Key steps include:

  • Regioselective Amination : Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce the amino group on the pyrazine ring, ensuring minimal side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl (δ 9–10 ppm, broad). The pyrazine ring protons (δ 8.0–8.5 ppm) and amine protons (δ ~5 ppm, exchangeable) provide regiochemical confirmation .
    • ¹³C NMR : Carbons adjacent to electronegative groups (e.g., pyrazine N atoms) appear downfield (~150–160 ppm) .
  • IR : Confirm O–H (3200–3500 cm⁻¹) and N–H (3300–3400 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 202.08) .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradients of ethyl acetate in hexane (10% → 50%) to separate polar impurities.
  • Recrystallization : Ethanol-water mixtures (1:1 v/v) yield high-purity crystals due to differential solubility .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) resolve closely related byproducts .

Advanced Research Questions

Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Basis Set : B3LYP/6-311+G(d,p) calculates optimized geometry and frontier orbitals (HOMO/LUMO) to predict reactivity .
    • Solvent Effects : Include implicit solvation (e.g., PCM model) for accurate redox potentials.
    • Charge Distribution : Natural Bond Orbital (NBO) analysis identifies nucleophilic/electrophilic sites (e.g., amino and hydroxyl groups) .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
    • Structure Refinement : SHELXL software refines hydrogen-bonding networks (e.g., O–H···N interactions between phenol and pyrazine moieties) .
    • Graph Set Analysis : Classify hydrogen-bond patterns (e.g., R²₂(8) motifs) to predict supramolecular assembly .

Q. How does the aminopyrazine moiety influence the compound’s supramolecular assembly in the solid state?

Methodological Answer:

  • Hydrogen Bonding : The amino group (-NH₂) acts as a hydrogen-bond donor to pyrazine N atoms or phenolic O atoms, forming 1D chains or 2D sheets .
  • π-π Stacking : Pyrazine and phenol rings stack with interplanar distances of ~3.4 Å, stabilizing the crystal lattice.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) correlates melting points with packing efficiency .

Q. What strategies reconcile discrepancies between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • Error Source Identification :
    • DFT Limitations : Compare gas-phase vs. solution-phase calculations; solvent effects may shift NMR/UV-Vis peaks .
    • Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational flexibility.
    • Experimental Validation : Use variable-temperature NMR to detect tautomerism or proton exchange .

Q. How can molecular docking studies elucidate interactions between this compound and biological targets?

Methodological Answer:

  • Target Selection : Focus on enzymes with aromatic binding pockets (e.g., kinases or oxidoreductases).
  • Docking Software : AutoDock Vina or Schrödinger Suite with OPLS-AA force field.
  • Binding Affinity : Calculate ΔG values for hydrogen bonds (e.g., phenol OH with catalytic residues) and π-stacking (pyrazine vs. Phe/Tyr residues) .

Q. What experimental approaches validate the compound’s potential as a fluorescent probe?

Methodological Answer:

  • Fluorescence Spectroscopy : Measure emission spectra (λₑₓ = 300–350 nm; λₑₘ = 400–450 nm) in solvents of varying polarity.
  • Quantum Yield : Compare to reference fluorophores (e.g., quinine sulfate) using integrated sphere methods .
  • pH Sensitivity : Test fluorescence intensity across pH 3–10 to assess protonation-dependent behavior .

Q. What are the challenges in regioselective functionalization of the pyrazine ring?

Methodological Answer:

  • Steric Effects : Substituents at the 5-position hinder electrophilic substitution; use directing groups (e.g., -NH₂) to guide reactivity.
  • Catalytic Systems : Pd/dppf catalysts improve cross-coupling selectivity for C–N bond formation .
  • Protection/Deprotection : Temporarily protect the phenol -OH group (e.g., as a silyl ether) to avoid side reactions .

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